(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

Catalog No.
S1922317
CAS No.
312693-18-8
M.F
C5H9BrO2Zn
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

CAS Number

312693-18-8

Product Name

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

IUPAC Name

bromozinc(1+);methyl (2S)-2-methanidylpropanoate

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m0../s1

InChI Key

ZHZWKFSRZQRSJL-FHNDMYTFSA-M

SMILES

CC([CH2-])C(=O)OC.[Zn+]Br

Canonical SMILES

CC([CH2-])C(=O)OC.[Zn+]Br

Isomeric SMILES

C[C@H]([CH2-])C(=O)OC.[Zn+]Br

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound with the chemical formula C5_5H9_9BrO2_2Zn and a molecular weight of 246.42 g/mol. This compound appears as a white solid and is primarily used as a reagent in organic synthesis. Its unique structure features a methoxy group and a ketone functionality, making it an important intermediate in various

(S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide does not possess a biological function itself. Its mechanism of action lies in its ability to transfer the chiral acetoacetate moiety to other molecules during organic synthesis. The specific mechanism depends on the reaction conditions and the substrate involved.

Organozinc compounds can be pyrophoric (ignite spontaneously in air) and should be handled with appropriate precautions in a well-ventilated fume hood using dry solvents under inert atmosphere []. Zinc bromide (ZnBr2), a potential byproduct of decomposition, is an irritant and can cause eye damage or skin irritation upon contact. THF, the solvent, is flammable, can form explosive peroxides upon prolonged storage or exposure to light, and should be handled according to safety protocols.

Asymmetric Aldol Reactions

(S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide functions as a crucial chiral nucleophile in asymmetric aldol reactions. These reactions involve the condensation of an aldehyde or ketone with an enolate, forming a new carbon-carbon bond and a stereocenter. The (S)-configuration of the zinc compound allows for the introduction of a new chiral center with high enantioselectivity, meaning the reaction predominantly yields one specific stereoisomer. This property makes it valuable for the synthesis of optically pure compounds, which are essential in various fields like pharmaceuticals and materials science [, ].

Other Synthetic Applications

Beyond aldol reactions, (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide finds use in various other stereoselective transformations. These include:

  • Conjugate additions: The compound can react with α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds with high enantioselectivity. []
  • Mannich reactions: It can participate in Mannich reactions, enabling the introduction of a nitrogen-containing functional group with defined stereochemistry. []
  • Asymmetric alkylations: The zinc moiety can be exploited for the development of novel asymmetric alkylation reactions. []

  • Nucleophilic Addition: The zinc atom facilitates nucleophilic attacks on electrophilic centers, allowing for the formation of carbon-carbon bonds.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
  • Synthesis of Macrolides: This compound serves as an intermediate in the total synthesis of laingolide B stereoisomers, showcasing its utility in complex natural product synthesis .

While specific biological activity data for (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is limited, organozinc compounds are known for their potential applications in medicinal chemistry. They may exhibit various biological activities due to their ability to form stable complexes with biological molecules. The use of this compound in synthesizing bioactive natural products suggests potential pharmacological relevance, although further studies are needed to elucidate specific interactions and effects .

Several methods exist for synthesizing (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide:

  • Reagent Reaction: The compound can be synthesized by reacting 3-methoxy-2-methyl-3-oxopropanol with zinc bromide in an appropriate solvent under controlled conditions.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques, often involving enzymatic methods or chiral catalysts.
  • Direct Synthesis from Precursors: Starting from simpler organozinc precursors and modifying them through nucleophilic substitution reactions can yield the desired compound .

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide has several applications:

  • Intermediate in Organic Synthesis: It is widely used as an intermediate for synthesizing various pharmaceuticals and natural products.
  • Proteomics Research: The compound has applications in proteomics, where it may be used to study protein interactions and modifications .
  • Synthesis of Macrolides: Particularly important for the total synthesis of complex macrolide derivatives, demonstrating its relevance in medicinal chemistry .

Several compounds share structural or functional similarities with (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromideEnantiomer of (S)-(-) formDifferent optical activity; used similarly
2-Methyl-3-butenylzinc bromideLacks methoxy groupUsed primarily for different types of coupling
Ethylzinc bromideSimpler structure without ketone functionalityCommonly used in various organic reactions

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific functional groups that allow for selective reactivity and its role as an intermediate in synthesizing complex natural products like macrolides .

Dates

Modify: 2023-08-16

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